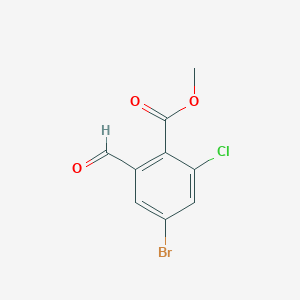
Methyl 4-bromo-2-chloro-6-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-chloro-6-formylbenzoate is an organic compound with the molecular formula C9H6BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and formyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-chloro-6-formylbenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and formylation of benzoic acid derivatives. One common method involves the following steps:
Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-chloro-6-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile or electrophile used.
Oxidation: 4-bromo-2-chloro-6-carboxybenzoate.
Reduction: 4-bromo-2-chloro-6-hydroxymethylbenzoate.
Scientific Research Applications
Methyl 4-bromo-2-chloro-6-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-chloro-6-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the chlorine and formyl groups.
Methyl 4-chlorobenzoate: Similar structure but lacks the bromine and formyl groups.
Methyl 4-formylbenzoate: Similar structure but lacks the bromine and chlorine atoms.
Uniqueness
Methyl 4-bromo-2-chloro-6-formylbenzoate is unique due to the presence of all three functional groups (bromine, chlorine, and formyl) on the benzoate ring.
Properties
Molecular Formula |
C9H6BrClO3 |
|---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
methyl 4-bromo-2-chloro-6-formylbenzoate |
InChI |
InChI=1S/C9H6BrClO3/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-4H,1H3 |
InChI Key |
LALNEIAMHLFKTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















